3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride
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Overview
Description
3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a sulfonyl chloride group attached to a pyrazole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride typically involves the chloromethylation of 1-methylpyrazole followed by sulfonylation. The chloromethylation can be achieved using chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst such as zinc chloride or iron(III) chloride . The sulfonylation step involves the reaction of the chloromethylated product with chlorosulfonic acid or sulfuryl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Derivatives such as amides, thioethers, and ethers.
Oxidation and Reduction Reactions: Sulfonic acids and sulfinic acids.
Coupling Reactions: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives . The sulfonyl chloride group can undergo hydrolysis to form sulfonic acids, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)benzoyl chloride
- 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid
- Trichloromethyl compounds
Uniqueness
3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is unique due to its combination of a pyrazole ring with both chloromethyl and sulfonyl chloride functional groups. This combination provides a versatile reactivity profile, making it useful in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVRVGZKVHPSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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